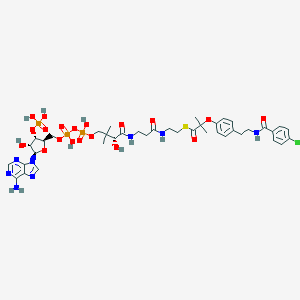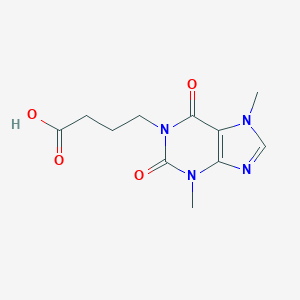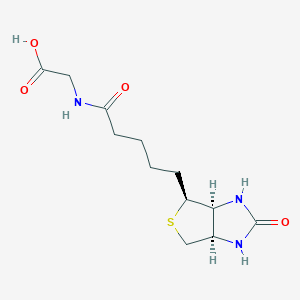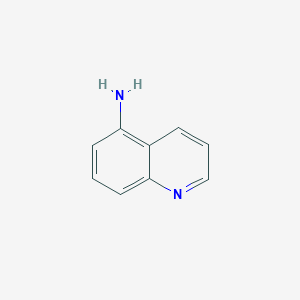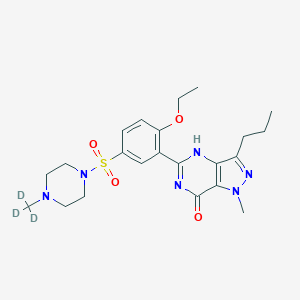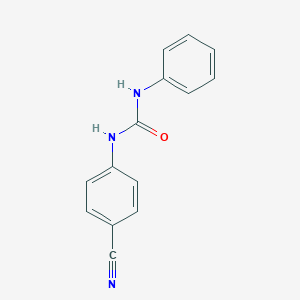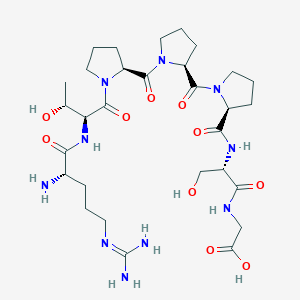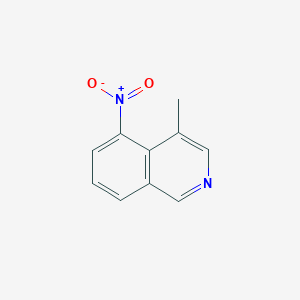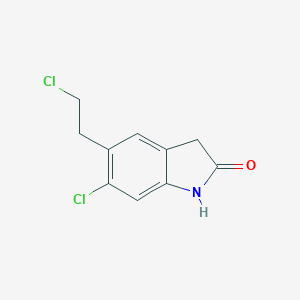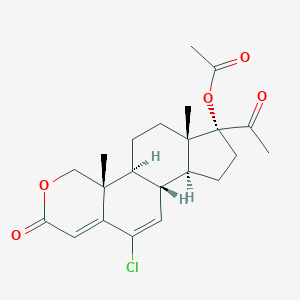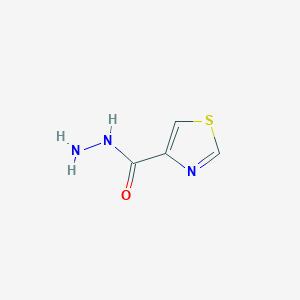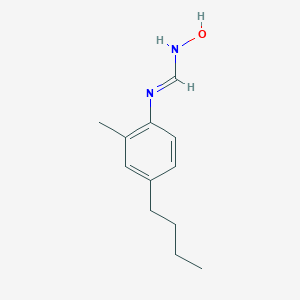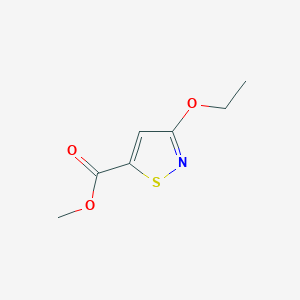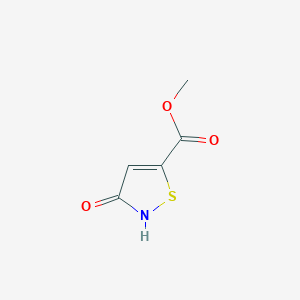
3-((2-(Diethylamino)propoxy)methyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2-(Diethylamino)propoxy)methyl)pyridine, commonly known as DEPMPO, is a chemical compound that has been extensively studied for its applications in scientific research. It is a stable free radical spin trap that is widely used in various fields of research, including biochemistry, pharmacology, and neuroscience.
作用機序
DEPMPO works by trapping free radicals and forming stable adducts that can be detected and analyzed. When a free radical reacts with DEPMPO, it forms a stable nitroxide radical that can be detected using electron paramagnetic resonance (EPR) spectroscopy. The formation of the DEPMPO adduct allows researchers to study the properties and behavior of free radicals in biological systems.
生化学的および生理学的効果
DEPMPO has been shown to have antioxidant properties and can protect cells from oxidative stress. It has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines. DEPMPO has been used to study the effects of various drugs and compounds on oxidative stress and inflammation in biological systems.
実験室実験の利点と制限
One of the main advantages of DEPMPO is its stability, which allows for accurate and reliable detection of free radicals in biological systems. DEPMPO is also relatively easy to use and can be applied to a wide range of experimental systems. However, one limitation of DEPMPO is its relatively low reactivity with some free radicals, which can limit its usefulness in certain experimental contexts.
将来の方向性
DEPMPO has many potential future directions in scientific research. One area of interest is the development of new spin traps with improved properties and reactivity. Another area of interest is the application of DEPMPO in the study of oxidative stress and inflammation in various diseases. Additionally, DEPMPO could be used in the development of new drugs and therapies that target free radicals and oxidative stress.
合成法
DEPMPO can be synthesized by reacting 2-(diethylamino)propyl chloride with 3-hydroxymethylpyridine in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization or chromatography. The purity of the final product is crucial for its effectiveness as a spin trap.
科学的研究の応用
DEPMPO is widely used in scientific research as a spin trap for detecting and studying free radicals in biological systems. It has been used to study the role of free radicals in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. DEPMPO is also used to study the mechanisms of action of drugs and other compounds that interact with free radicals.
特性
CAS番号 |
102206-56-4 |
|---|---|
製品名 |
3-((2-(Diethylamino)propoxy)methyl)pyridine |
分子式 |
C13H22N2O |
分子量 |
222.33 g/mol |
IUPAC名 |
N,N-diethyl-1-(pyridin-3-ylmethoxy)propan-2-amine |
InChI |
InChI=1S/C13H22N2O/c1-4-15(5-2)12(3)10-16-11-13-7-6-8-14-9-13/h6-9,12H,4-5,10-11H2,1-3H3 |
InChIキー |
GWDKDLWJHRZEJB-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(C)COCC1=CN=CC=C1 |
正規SMILES |
CCN(CC)C(C)COCC1=CN=CC=C1 |
同義語 |
N,N-diethyl-1-(pyridin-3-ylmethoxy)propan-2-amine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



